molecular formula C14H12N2S B14460118 N-benzyl-1,2-benzothiazol-3-amine CAS No. 71970-91-7

N-benzyl-1,2-benzothiazol-3-amine

Cat. No.: B14460118
CAS No.: 71970-91-7
M. Wt: 240.33 g/mol
InChI Key: QYOUNCZTXMQNNY-UHFFFAOYSA-N
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Description

N-benzyl-1,2-benzothiazol-3-amine is a heterocyclic compound that contains both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,2-benzothiazol-3-amine typically involves the reaction of 2-aminobenzenethiol with benzyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the thiol group attacks the benzyl halide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF) or ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar solvents like ethanol or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-benzyl-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds also contain the benzothiazole ring and exhibit similar biological activities.

    Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring have been studied for their pharmacological properties.

Uniqueness

N-benzyl-1,2-benzothiazol-3-amine is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

71970-91-7

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

N-benzyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-12-8-4-5-9-13(12)17-16-14/h1-9H,10H2,(H,15,16)

InChI Key

QYOUNCZTXMQNNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NSC3=CC=CC=C32

Origin of Product

United States

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